molecular formula C12H13NO2 B1308360 ethyl 2-methyl-1H-indole-3-carboxylate CAS No. 53855-47-3

ethyl 2-methyl-1H-indole-3-carboxylate

Cat. No. B1308360
CAS RN: 53855-47-3
M. Wt: 203.24 g/mol
InChI Key: ICXKIKDXKRONLF-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-1H-indole-3-carboxylate is a compound that belongs to the class of indole derivatives, which are heterocyclic compounds known for their significance in medicinal chemistry and pharmaceuticals. Indole derivatives are characterized by a fused pyrrole and benzene ring structure and are commonly modified at various positions to yield compounds with diverse biological activities.

Synthesis Analysis

The synthesis of indole derivatives can be achieved through various methods. One such method involves the cyclization of 2-ethynylanilines followed by CO2 fixation to yield 3-carboxylated indoles without the need for transition metal catalysts . Another approach includes the synthesis of pyrimido[4,5-b]indoles and diethyl 4-hydroxyquinoline-2,3-dicarboxylate from ethyl 3-(2-ethoxy-2-oxoethyl)-1H-indole-2-carboxylate through intramolecular cyclizations . Additionally, ethyl 3-(benzoylamino)-1H-indole-2-carboxylates can be prepared by heating specific propanoates with polyphosphoric acid .

Molecular Structure Analysis

The molecular structure of indole derivatives can be complex and is often determined using techniques such as NMR, ESI-MS, and X-ray diffraction. For instance, the crystal structure of ethyl (R)-2-(biphenyl-4-carbonyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-carboxylate was characterized by these methods, revealing its crystallization in the orthorhombic system .

Chemical Reactions Analysis

Indole derivatives can undergo various chemical reactions, including the Friedel-Crafts acylation, which occurs at the C3-position or on the benzene moiety of the indole nucleus . Alkylation reactions with nucleophiles such as piperidine have also been observed, demonstrating sensitivity to steric effects . Moreover, the carbomethylation of arylacrylamides can lead to 3-ethyl-3-substituted indolin-2-one by cascade radical addition/cyclization .

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives are influenced by their molecular structure and substituents. These properties are crucial for their biological activity and potential as pharmaceutical agents. For example, ethyl 5-hydroxyindole-3-carboxylate derivatives have been evaluated as inhibitors of human 5-lipoxygenase, an enzyme involved in the biosynthesis of pro-inflammatory leukotrienes, with the positioning of substituents affecting their potency .

Scientific Research Applications

1. Microwave-Assisted Synthesis

  • Application Summary: This compound is used in the synthesis of functionalized 2-methyl-1H-indole-3-carboxylate derivatives . These derivatives are synthesized from commercially available anilines that are properly functionalized by different electron-withdrawing and -donating groups .
  • Methods of Application: The procedure involves a palladium-catalyzed intramolecular oxidative coupling . The conversion of a variety of enamines into the relevant indole was optimized by exposing the neat mixture of reactants to microwave irradiation .
  • Results or Outcomes: The desired products were obtained in excellent yields and high regioselectivity . The synthesized compounds were confirmed by 1H and 13C spectroscopic means as well as by high-resolution mass spectrometry .

2. Synthesis of Indole Derivatives

  • Application Summary: Ethyl 2-methyl-1H-indole-3-carboxylate is used in the synthesis of indole derivatives, which are prevalent moieties present in selected alkaloids .
  • Methods of Application: To diminish the isomerization of the 3-methyleneindoline to the 3-methylindole in the Mori–Ban–Hegedus indole synthesis, it was essential to change the base from K2CO3 to Ag2CO3 . Upon using Ag2CO3 in the Heck reaction, this approach was much quicker, and the reaction could be performed at ambient temperature .
  • Results or Outcomes: The synthesis resulted in the successful creation of indole derivatives .

3. Protein Kinase C Alpha (PKCα) Inhibitors

  • Application Summary: Ethyl 2-methyl-1H-indole-3-carboxylate is used in the development of Protein kinase C alpha (PKCα) inhibitors .
  • Methods of Application: The specific methods of application in this context are not provided in the source .
  • Results or Outcomes: The outcomes of this application are not provided in the source .

4. Inhibitors of the C-terminal domain of RNA polymerase II

  • Application Summary: This compound is used in the development of inhibitors of the C-terminal domain of RNA polymerase II .
  • Methods of Application: The specific methods of application in this context are not provided in the sources .
  • Results or Outcomes: The outcomes of this application are not provided in the sources .

5. Kinase Insert Domain Receptor (KDR) Inhibitors

  • Application Summary: Ethyl 2-methyl-1H-indole-3-carboxylate is used in the development of Kinase Insert Domain Receptor (KDR) inhibitors .
  • Methods of Application: The specific methods of application in this context are not provided in the sources .
  • Results or Outcomes: The outcomes of this application are not provided in the sources .

6. Organocatalysts for the Anti-Mannich Reaction

  • Application Summary: This compound is used as an organocatalyst for the anti-Mannich reaction .
  • Methods of Application: The specific methods of application in this context are not provided in the sources .
  • Results or Outcomes: The outcomes of this application are not provided in the sources .

7. Nitric Oxide Synthase (nNOS) Inhibitors

  • Application Summary: This compound is used in the development of Nitric Oxide Synthase (nNOS) inhibitors .
  • Methods of Application: The specific methods of application in this context are not provided in the source .
  • Results or Outcomes: The outcomes of this application are not provided in the source .

8. Reactant for Preparation of Indole-Based Heterocycles

  • Application Summary: Ethyl 2-methyl-1H-indole-3-carboxylate is used as a reactant for the preparation of indole-based heterocycles .
  • Methods of Application: The specific methods of application in this context are not provided in the source .
  • Results or Outcomes: The outcomes of this application are not provided in the source .

9. Glycine Receptor Ligands

  • Application Summary: This compound is used in the development of Glycine receptor ligands .
  • Methods of Application: The specific methods of application in this context are not provided in the source .
  • Results or Outcomes: The outcomes of this application are not provided in the source .

properties

IUPAC Name

ethyl 2-methyl-1H-indole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-3-15-12(14)11-8(2)13-10-7-5-4-6-9(10)11/h4-7,13H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICXKIKDXKRONLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC2=CC=CC=C21)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00399027
Record name ethyl 2-methyl-1H-indole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00399027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-methyl-1H-indole-3-carboxylate

CAS RN

53855-47-3
Record name ethyl 2-methyl-1H-indole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00399027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 2-iodo-phenylamine (44.30 g, 202 mmol), sodium salt of ethyl acetoacetate (42.1 g, 263 mmol), and Cu(I)I (50.1 g, 263 mmol) in DMF (200 mL) was stirred at 120° C. overnight. Then the reaction mixture was cooled to room temperature, then diluted with methyl tert-butyl ether (MTBE) and water, and concentrated ammonia was added to dissolve the solid, the two layers were separated, the water layer was back extracted with MTBE; all MTBEs were combined and washed with sat. NaCl aqueous solution, dried over anhydrous sodium sulfate, filtered, and concentrated sequentially. The residue was crystallized in hexanes/EtOAc, giving the desired product (10.84 g), the mother liquor was concentrated and purified on column to give an additional batch of product (4.76 g). The title compound, 1H NMR (200 MHz, CDCl3): δ (ppm)=8.32 (1H), 8.09 (m, 1H), 7.31-7.13 (m, 3H), 4.39 (q, 2H, J=6.8 Hz), 2.74 (s, 3H), 1.45 (t, 3H, J=6.8 Hz).
Quantity
44.3 g
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reactant
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0 (± 1) mol
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42.1 g
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[Compound]
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Cu(I)I
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50.1 g
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reactant
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Quantity
200 mL
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0 (± 1) mol
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

To a mixed solution of dimethyl sulfoxide and water (20 mL), 2-iodobenzenamine (3.0 g, 13.7 mmol), ethyl 3-oxobutanoate (2.0 g, 15.1 mmol), copper(I) oxide (0.2 g, 1.4 mmol) and cesium carbonate (4.5 g, 13.7 mmol) was added. The mixture was stirred at 100° C. for 9 hours under nitrogen gas atmosphere. The reaction mixture was filtered through a pad of celite. The filtrate was diluted with water and extracted with ethyl acetate. The organic phase was concentrated in vacuo, and then the residue was purified by column chromatography (silica gel, petroleum ether/ethyl acetate=5:1) to give ethyl 2-methyl-1H-indole-3-carboxylate as a light yellow solid (0.42 g, 15%). 1H NMR (300 MHz, CDCl3): δ 8.12-8.09 (m, 1H), 7.31-7.16 (m, 3H), 4.40 (q, J=6.9 Hz, 2H), 2.77 (s, 3H), 1.45 (t, J=6.9 Hz, 3H).
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0 (± 1) mol
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3 g
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reactant
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2 g
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reactant
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4.5 g
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reactant
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0.2 g
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Quantity
20 mL
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Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
29
Citations
N Mishra, T Gavit, A Katariya, D Vasava - researchgate.net
… ethyl 2-methyl-1H-indole-3-carboxylate … ethyl 2-methyl-5-nitro-1H-indole-3-carboxylate ethyl 2-methyl-1H-indole-3-carboxylate … Ethyl-2-methyl-1H-indole-3carboxylate …
Number of citations: 0 www.researchgate.net
P Kumar, S Subramaniyan, K Yamini… - Rasayan J …, 2011 - rasayanjournal.co.in
… Ethanolic solution of Ethyl-2-methyl-1H-indole-3-carboxylate (III) (10gm 0.05mol) was refluxed with hydrazine hydrate (2.5 gm; 0.05 mol) for 3 hr at 70c.The reaction mixture was allowed …
Number of citations: 20 rasayanjournal.co.in
RG Vaswani, VS Gehling, LA Dakin… - Journal of medicinal …, 2016 - ACS Publications
Polycomb repressive complex 2 (PRC2) has been shown to play a major role in transcriptional silencing in part by installing methylation marks on lysine 27 of histone 3. Dysregulation …
Number of citations: 193 pubs.acs.org
H Jiang, S Gao, J Xu, X Wu, A Lin… - Advanced Synthesis & …, 2016 - Wiley Online Library
… group in the resulting product 3aa could be readily removed by treatment with NaOEt in DMSO at 100 C for 24 h,21 providing the unprotected ethyl 2-methyl-1H-indole-3-carboxylate 12 …
Number of citations: 79 onlinelibrary.wiley.com
X Wang, J Liu, H Guo, C Ma, X Gao, K Zhou… - Synthesis, 2012 - thieme-connect.com
… Reactions of 2-iodoanilines with ethyl buta-2,3-dienoate catalyzed by potassium carbonate and CuI in one pot generate the corresponding ethyl 2-methyl-1H-indole-3-carboxylate …
Number of citations: 9 www.thieme-connect.com
SM Gomha, HA Abdel-Aziz - Bulletin of the Korean Chemical …, 2012 - researchgate.net
… Refluxing the mixture of ethyl 2-methyl-1H-indole-3carboxylate (1) and acetonitrile in the presence of sodium hydride in dry benzene afforded the cyanoacetyl derifatives 2 (Scheme 1). …
Number of citations: 77 www.researchgate.net
KF Ali, KM Lazim, JH Tomma - Ibn AL-Haitham Journal For Pure and …, 2017 - iasj.net
… Ethyl-2-methyl-1H-indole-3-carboxylate [I] was obtained by Fischer indole synthesis from the reaction of phenyl hydrazine with ethyl acetoacetate in glacial acetic acid, following the …
Number of citations: 1 www.iasj.net
RG Vaswani, BK Albrecht, JE Audia, A Côté… - Organic …, 2014 - ACS Publications
A method for the synthesis of N-functionalized C2-/C3-substituted indoles via Pd-catalyzed C–N bond coupling of halo-aryl enamines is described. The general strategy utilizes a variety …
Number of citations: 33 pubs.acs.org
K Fabitha, M Chandrakanth, RN Pramod… - …, 2022 - Wiley Online Library
… Pyrazole-containing indole derivative (61) was obtained in 80 % yield by the reaction of ethyl 2-methyl-1H-indole-3-carboxylate (59) with acetonitrile in the presence of NaH in a mixture …
JH Tomma, KF Ali, KML Al-Aliawi - Journal of Physics …, 2021 - iopscience.iop.org
Many new heterocyclic compounds including 4-thiazolidinones containing indole with triazole units were described. The new Schiff bases [VII] a, b and [VIII] a, b synthesized by …
Number of citations: 4 iopscience.iop.org

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